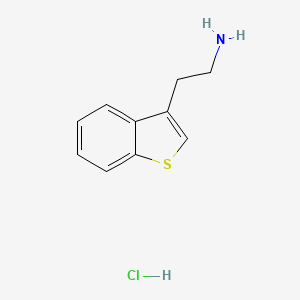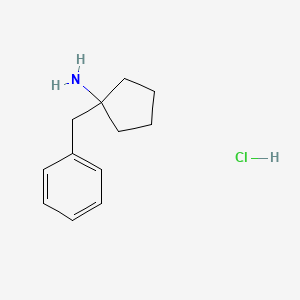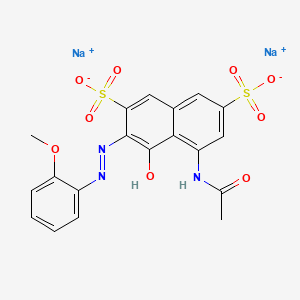
Pontacyl Karmin 2B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pontacyl Carmine 2B is a synthetic dye widely used in various fields of research and industry due to its unique physical and chemical properties. It is known for its vibrant violet color and is commonly used in textile dyeing, biological staining, and as a pH indicator.
Wissenschaftliche Forschungsanwendungen
Pontacyl Carmine 2B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Vorbereitungsmethoden
The synthesis of Pontacyl Carmine 2B involves the diazotization of 2-aminobenzenesulfonic acid followed by coupling with 8-hydroxy-1-naphthoic acid. The resulting compound is then converted to the disodium salt form by treatment with sodium hydroxide. Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Pontacyl Carmine 2B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism by which Pontacyl Carmine 2B exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for visualization under a microscope. The dye’s molecular structure allows it to interact with various substrates, leading to its widespread use in different applications .
Vergleich Mit ähnlichen Verbindungen
Pontacyl Carmine 2B can be compared with other similar compounds such as:
C.I. Acid Violet 19: Another synthetic dye with similar applications but different chemical properties.
C.I. Acid Violet 48: Known for its use in HPLC analysis and other analytical techniques.
C.I. Acid Violet 12, disodium salt is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
6625-46-3 |
|---|---|
Molekularformel |
C19H17N3NaO9S2+ |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1 |
InChI-Schlüssel |
DTMLUJSXQVSYJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+] |
| 6625-46-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


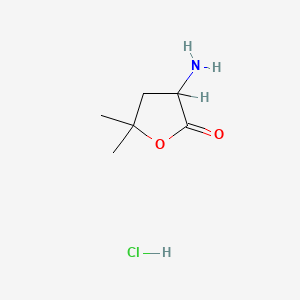
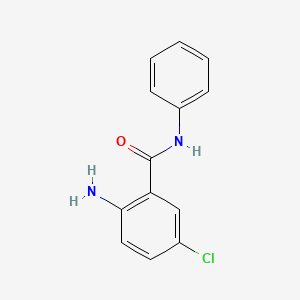
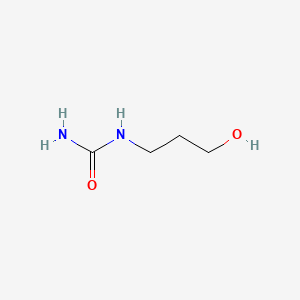

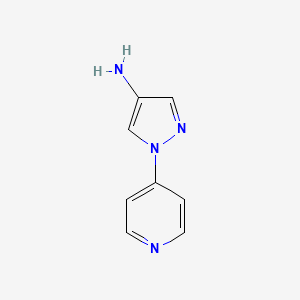
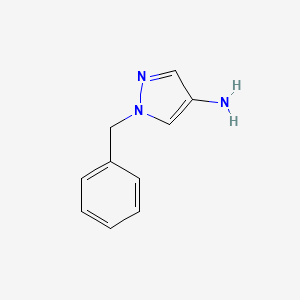
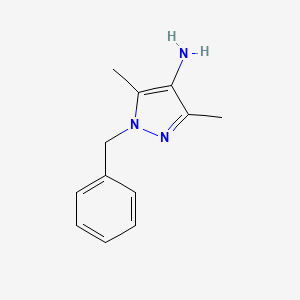

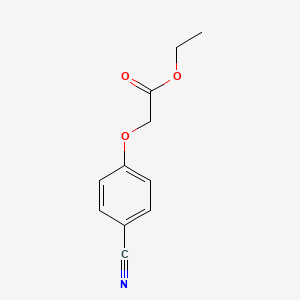
![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
